molecular formula C21H24F3N5O2 B11246272 (4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B11246272
M. Wt: 435.4 g/mol
InChI Key: MGGFBPGIAUOQEM-UHFFFAOYSA-N
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Description

4-(6-methyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps:

    Formation of the Trifluoromethyl Benzoyl Piperazine: This step involves the reaction of 4-(trifluoromethyl)benzoyl chloride with piperazine under basic conditions to form 4-[4-(trifluoromethyl)benzoyl]piperazine.

    Synthesis of the Pyrimidine Intermediate: The pyrimidine ring is synthesized by reacting 2-chloro-6-methylpyrimidine with appropriate reagents to introduce the desired substituents.

    Coupling Reaction: The final step involves coupling the pyrimidine intermediate with the trifluoromethyl benzoyl piperazine in the presence of a suitable catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzoyl moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group results in the formation of an alcohol.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity due to the presence of the trifluoromethyl group, which can influence the electronic properties of the molecule.

Biology

Biologically, the compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Medicine

In medicine, the compound’s derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

Industrially, the compound is of interest for its potential use in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-(6-methyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzoyl piperazine
  • 2-chloro-6-methylpyrimidine
  • Trifluoromethyl-substituted pyrimidines

Uniqueness

The uniqueness of 4-(6-methyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine lies in its combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in pharmaceuticals and materials science.

Properties

Molecular Formula

C21H24F3N5O2

Molecular Weight

435.4 g/mol

IUPAC Name

[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C21H24F3N5O2/c1-15-14-18(27-10-12-31-13-11-27)26-20(25-15)29-8-6-28(7-9-29)19(30)16-2-4-17(5-3-16)21(22,23)24/h2-5,14H,6-13H2,1H3

InChI Key

MGGFBPGIAUOQEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCOCC4

Origin of Product

United States

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